2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one
Overview
Description
2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an ethyl group at the 2-position and a piperidin-4-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylpyridazine with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-4-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridazinone derivatives with additional oxygen functionalities.
Reduction: Reduced pyridazinone derivatives with hydrogenated bonds.
Substitution: Substituted pyridazinone derivatives with new functional groups replacing the piperidin-4-yl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group.
2-ethyl-6-(morpholin-4-yl)pyridazin-3(2H)-one: Similar structure but with a morpholin-4-yl group instead of a piperidin-4-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
2-Ethyl-6-(piperidin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential therapeutic applications, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This compound exhibits significant biological activity, making it a candidate for treating various inflammatory and respiratory diseases.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₇N₃O
- Molecular Weight : 207.27 g/mol
The primary mechanism of action for this compound is its role as a selective inhibitor of PDE4. Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. By inhibiting PDE4, this compound increases cAMP levels, which can lead to anti-inflammatory effects and modulation of immune responses .
Inhibition of PDE4
Research indicates that this compound is effective in inhibiting PDE4, which is implicated in several pathological conditions:
Condition | Potential Impact |
---|---|
Asthma | Reduction in airway inflammation |
Chronic Obstructive Pulmonary Disease (COPD) | Alleviation of symptoms and improvement in lung function |
Rheumatoid Arthritis | Decrease in joint inflammation |
Multiple Sclerosis | Potential neuroprotective effects |
Inflammatory Bowel Disease | Modulation of gut inflammation |
The inhibition of PDE4 has been linked to improvements in these conditions due to the compound's ability to enhance cAMP signaling pathways, which are often dysregulated in inflammatory diseases .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that derivatives of pyridazinones, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated significant inhibition of cell viability in breast cancer models:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 (TNBC) | 25.0 |
MCF-7 (HER2-positive) | 50.0 |
These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms and efficacy against different types of tumors .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyridazinone derivatives. A notable study synthesized various analogs and evaluated their biological activity against PDE4:
- Study Findings : The synthesized compounds showed varying degrees of potency as PDE4 inhibitors, with some analogs exhibiting IC50 values in the nanomolar range.
- Mechanistic Insights : The increase in cAMP levels correlated with reduced inflammatory cytokine production in cellular models, highlighting the therapeutic potential of these compounds .
Properties
IUPAC Name |
2-ethyl-6-piperidin-4-ylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-14-11(15)4-3-10(13-14)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFHFDBBCPTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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